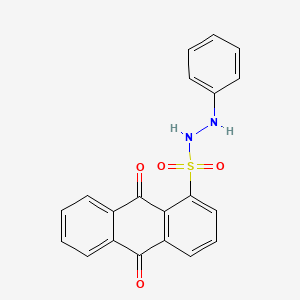
9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide, also known as DAPH, is a synthetic compound that has been widely used in scientific research due to its unique properties. DAPH has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. The ROS generated by this compound can cause damage to cellular components, including DNA, proteins, and lipids. This damage can lead to cell death and has been exploited for its anti-tumor and anti-viral properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell proliferation, and modulation of the immune system. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide has several advantages for lab experiments, including its high sensitivity and selectivity for detecting analytes. This compound is also easy to synthesize and has a low toxicity profile. However, this compound has some limitations, including its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the research of 9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide, including the development of new synthetic methods for improving the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and photodynamic therapy. Finally, the use of this compound as a fluorescent probe for the detection of analytes in vivo is an exciting direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of this compound is simple and efficient, and the compound has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide can be synthesized using a simple and efficient method, which involves the reaction of anthracene-9,10-dione with phenylhydrazine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The purity and yield of this compound can be improved by using recrystallization techniques.
Applications De Recherche Scientifique
9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide has been extensively used in scientific research as a fluorescent probe for the detection of various analytes, including metal ions, amino acids, and proteins. This compound has also been found to have potential applications in medicinal chemistry, as it exhibits anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, this compound has been used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.
Propriétés
IUPAC Name |
9,10-dioxo-N'-phenylanthracene-1-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19-14-9-4-5-10-15(14)20(24)18-16(19)11-6-12-17(18)27(25,26)22-21-13-7-2-1-3-8-13/h1-12,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMTWFBEVSRWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)
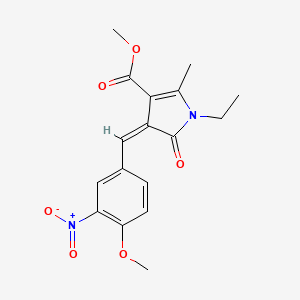
![5-chloro-2-(propylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5190695.png)
![7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5190705.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)
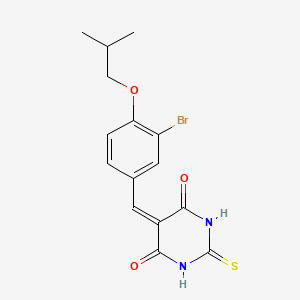
![4-ethoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5190736.png)
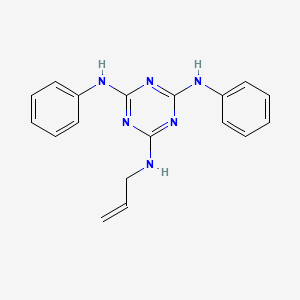

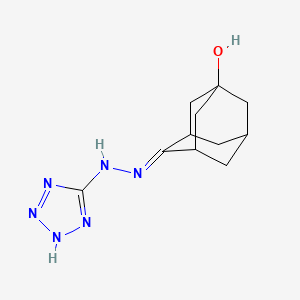
![3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190759.png)